molecular formula C12H12N2OS B14589466 2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro- CAS No. 61607-79-2

2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-

Cat. No.: B14589466
CAS No.: 61607-79-2
M. Wt: 232.30 g/mol
InChI Key: VBOIRBUBHJYAQK-UHFFFAOYSA-N
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Description

“2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-” is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-” typically involves multi-step organic reactions. Common starting materials might include benzimidazole derivatives and thiopyran precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process might also involve purification steps such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

“2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-” involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a wide range of biological activities.

    Thiopyran: A sulfur-containing heterocycle with potential medicinal applications.

    Benzothiazole: Another sulfur-containing heterocycle with diverse biological properties.

Uniqueness

“2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-” is unique due to its combination of a benzimidazole core with a thiopyran ring. This structural feature might confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

61607-79-2

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

3-(3,6-dihydro-2H-thiopyran-4-yl)-1H-benzimidazol-2-one

InChI

InChI=1S/C12H12N2OS/c15-12-13-10-3-1-2-4-11(10)14(12)9-5-7-16-8-6-9/h1-5H,6-8H2,(H,13,15)

InChI Key

VBOIRBUBHJYAQK-UHFFFAOYSA-N

Canonical SMILES

C1CSCC=C1N2C3=CC=CC=C3NC2=O

Origin of Product

United States

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